
Propan-2-yl (2S)-2-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (2S)-2-methoxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to a (2S)-2-methoxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methoxypropanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (2S)-2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: (2S)-2-methoxypropanoic acid and isopropanol.
Transesterification: A different ester and alcohol.
Reduction: (2S)-2-methoxypropanol.
Aplicaciones Científicas De Investigación
Propan-2-yl (2S)-2-methoxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propan-2-yl (2S)-2-methoxypropanoate depends on its specific application. In general, esters can act as prodrugs, releasing the active compound upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar ester structure but with an amino group.
Propan-2-yl (2S)-2-(methylamino)propanoate: Contains a methylamino group instead of a methoxy group.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: A more complex ester with additional functional groups.
Uniqueness
Propan-2-yl (2S)-2-methoxypropanoate is unique due to its specific ester structure and the presence of a methoxy group, which can influence its reactivity and interactions in various chemical and biological systems.
Propiedades
Número CAS |
923023-78-3 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-methoxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7(8)6(3)9-4/h5-6H,1-4H3/t6-/m0/s1 |
Clave InChI |
AMCBXFAKLFFSQZ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)OC |
SMILES canónico |
CC(C)OC(=O)C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
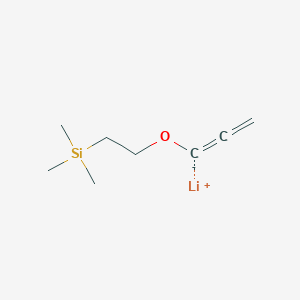
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
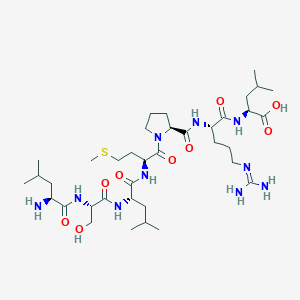
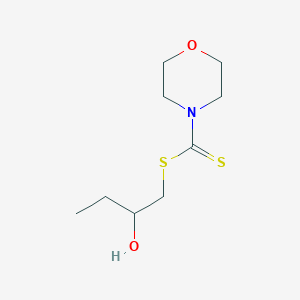
![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
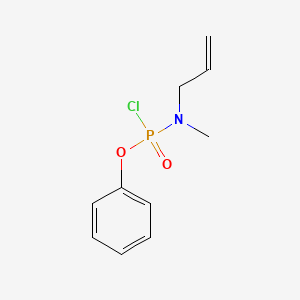

![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
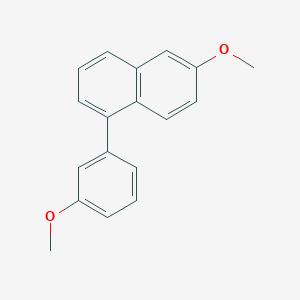
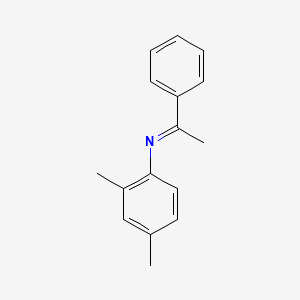
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)


